![molecular formula C34H57N9O16 B1667906 Beefy meaty peptide CAS No. 73984-05-1](/img/structure/B1667906.png)
Beefy meaty peptide
説明
Beefy meaty peptide, also known as delicious peptide and abbreviated as BMP, is an 8-amino acid long peptide that has been identified as giving a beefy flavor to foods in which it is present . It was isolated from beef soup by Yamasaki and Maekawa in 1978 .
Synthesis Analysis
The primary structure of BMP was first determined by Yamasaki and Maekawa, who carried out the experiment using the Edman degradation method for N-terminus sequencing and carboxypeptidase A (Cpase A) and triazination methods for C-terminus sequencing . The peptide was synthesized and its recognition thresholds under different pH conditions and its synergisms with salt and monosodium glutamate (MSG) were determined by sensory evaluation .
Molecular Structure Analysis
The molecular formula of BMP is C34H57N9O16 . Its exact mass is 847.39 and its molecular weight is 847.877 .
Chemical Reactions Analysis
BMP was shown to be homogeneous by high-performance chromatography, amino acid composition analysis, and amino acid sequence analysis . High performance liquid chromatography (HPLC)/ion trap electrospray ionization mass spectrometry (ESI-MS) with UV detection was applied in qualitative analysis of the peptides .
Physical And Chemical Properties Analysis
BMP is known for its sensory properties. It has been compared to monosodium glutamate (MSG) in its ability to enhance the flavor of a beef gravy, yet it does not present the salty taste of MSG . BMP was also shown to be resistant to the direct, but not the indirect, effect of lipid oxidation .
科学的研究の応用
Flavor Enhancer in Food Industry
BMP, isolated from beef digested by papain, has been identified as a potential new flavor enhancer . It has a distinct umami taste, similar to that of monosodium glutamate . This makes it a valuable ingredient in the food industry, particularly in the development of new food condiments .
Heat Stability for Culinary Purposes
BMP has been shown to remain stable, without breaking down, in high-heat pasteurization and sterilization conditions . This makes it suitable for use in various culinary applications where heat treatment is involved.
Microbial Expression for Production
BMP can be produced using microorganisms, which is considered more suitable for industrial production compared to traditional methods like enzymatic extraction or chemical synthesis . For instance, BMP has been successfully expressed in Pichia pastoris and Bacillus subtilis , making it a promising candidate for large-scale production.
Taste Active Site Study
The taste active sites of the “Delicious Peptide” have been studied by synthesizing the peptide and its fragments . This research could help in understanding the interaction between basic and acidic fragments in the peptide, which produces its unique umami and sour taste .
High Cell Density Fermentation
High cell density fermentation of BMP with Bacillus subtilis has been researched . This method, optimized by Pontryagin’s maximum principle, resulted in a high yield of BMP, making it a viable method for large-scale production .
Potential Applications in Nanosystems
While specific research on BMP in this area is limited, peptides in general have found applications in nanosystems for diagnosing and managing diseases . Given BMP’s unique properties, it could potentially be explored for similar applications in the future.
作用機序
Target of Action
The primary target of the Beefy Meaty Peptide (BMP), also known as Delicious Peptide, is the human taste receptors, specifically the heterodimer T1R1/T1R3 of the G protein-coupled receptors . These receptors are responsible for the perception of the umami taste, the fifth basic flavor .
Mode of Action
The BMP interacts with these taste receptors, triggering a response that is perceived as a savory or umami flavor . This interaction results in the enhancement of the overall flavor profile of the food in which it is present .
Biochemical Pathways
The BMP is an octapeptide with the sequence Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala (KGDEESLA) . It is produced through a biological expression process in microorganisms . The peptide is encoded by BMP expression structures, which are designed and cloned into the AOX1 gene of Pichia pastoris GS115 . The resulting strains of P. pastoris GS115 then secrete the BMP fusion peptides .
Pharmacokinetics
It is known that the peptide is produced in microorganisms and then secreted, suggesting that it may be readily absorbed and distributed in the human body .
Result of Action
The primary result of BMP’s action is the enhancement of the umami flavor in foods. This peptide has been identified as imparting a beefy flavor to foods in which it is present . It is considered a savory seasoning in the food industry .
Action Environment
The production and efficacy of BMP can be influenced by various environmental factors. For instance, the pH level during the production phase can affect the yield of the target peptide . Additionally, the temperature and glucose concentration during fermentation can also impact the yield of BMP .
将来の方向性
Due to its high production cost, the peptide’s potential for widespread application in the food industry has yet to be realized, prompting current research efforts to focus on finding a method of mass-production for the peptide . There is ongoing research into the use of microorganisms for the large-scale production of flavor peptides like BMP .
特性
IUPAC Name |
(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGRAOYMDDFOSM-FQJIPJFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N9O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027510 | |
Record name | Beefy meaty peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
847.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beefy meaty peptide | |
CAS RN |
73984-05-1 | |
Record name | Beefy meaty peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073984051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beefy meaty peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEEFY MEATY PEPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0DS1PZ2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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